(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Physicochemical profiling Fragment-based drug design Lead optimization

Fragment-based screening for zinc-dependent enzymes often lacks compounds with pre-installed metal-chelating functionality. This 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide derivative (MW 181.19 Da) addresses this gap with an N-hydroxy carboximidamide warhead capable of bidentate Zn²⁺ coordination. • EZH2-compatible scaffold (related inhibitors: Ki = 2.5 nM) for fragment growing/merging • Multiple derivatization handles (N-hydroxy, amidine, pyridone) for parallel library synthesis • Balanced physicochemical profile: XLogP3 0.4, TPSA 87.7 Ų

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 685121-13-5
Cat. No. B1418180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
CAS685121-13-5
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=NO)N)C
InChIInChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
InChIKeySAEMXOONDDYPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide: Chemical Profile and Identity


(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 685121-13-5) is a heterocyclic small molecule (molecular formula C₈H₁₁N₃O₂, molecular weight 181.19 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboximidamide class [1]. It features a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core decorated with an N-hydroxy carboximidamide group at the 3-position. Its computed physicochemical properties include XLogP3 0.4, three hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 87.7 Ų [2]. The compound is primarily utilized as a versatile synthetic intermediate and fragment in medicinal chemistry campaigns targeting epigenetic enzymes and metalloproteins.

Fragment for epigenetic enzyme inhibitor discovery (EZH2 context)
N-hydroxy carboximidamide warhead with zinc-chelation potential
Privileged 2-oxo-dihydropyridine scaffold used in methyltransferase probe design

Why This Compound Cannot Be Replaced by Common Analogs


The target compound's unique combination of an N-hydroxy carboximidamide moiety with a 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold imparts distinct physicochemical and metal-coordination properties that are absent in its closest structural analogs. Removal of the N-hydroxy group (e.g., the des-hydroxy analog 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, CAS 885967-09-9) alters XLogP3 from 0.4 to 0.2, reduces hydrogen bond acceptor count from 3 to 2, and decreases topological polar surface area from 87.7 Ų to 79 Ų, directly impacting solubility, permeability, and target engagement profiles [1]. Furthermore, the N-hydroxy carboximidamide function is a recognized zinc-chelating pharmacophore, endowing this compound with metal-coordination potential that non-hydroxylated analogs lack entirely [2]. These differences render simple substitution inadequate for applications requiring predictable metal-binding behavior, specific physicochemical parameter windows, or scaffold fidelity in structure-activity relationship (SAR) exploration.

Removal of the N-hydroxy group may alter computed polarity (XLogP3) and hydrogen-bonding capacity, shifting solubility and permeability profiles relative to des-hydroxy analogs.

Non-hydroxylated analogs lack the zinc-chelating carboximidamide moiety, which may limit target engagement in metalloenzyme-focused fragment libraries.

Scaffold derivatives without the 4,6-dimethyl-2-oxo substitution pattern may exhibit different binding orientations in EZH2 pocket, requiring careful SAR evaluation.

Quantitative Differentiation Evidence


Physicochemical Property Comparison with Des-Hydroxy Analog

The N-hydroxy substitution on the carboximidamide group significantly alters key computed physicochemical parameters compared to the closest des-hydroxy analog (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, CAS 885967-09-9). These differences influence solubility, permeability, and hydrogen-bonding capacity, which are critical for fragment-based screening and lead optimization [1].

Des-hydroxy analog comparison
Head-to-head
Δ XLogP3 +0.2
Δ HBA +1
Δ TPSA +8.7 Ų
Altered polarity and H-bonding may affect fragment screening profiles.
Computed properties; experimental solubility/permeability should be verified.
Physicochemical profiling Fragment-based drug design Lead optimization

Core Scaffold in EZH2 Inhibitors

The 4,6-dimethyl-2-oxo-1,2-dihydropyridine substructure present in the target compound constitutes the core scaffold of tazemetostat (EPZ-6438), a clinically approved EZH2 inhibitor with a Ki of 2.5 nM and IC₅₀ of 11 nM against EZH2 . A structurally related compound incorporating this scaffold, (R)-6-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(trans-4-(dimethylamino)cyclohexyl)-2,4-dimethyl-9-(pyridin-3-yl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, demonstrated an IC₅₀ of 3.30 nM against EZH2 methyltransferase [1]. This establishes the 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold as a privileged pharmacophore for high-affinity EZH2 engagement.

Related scaffold EZH2 IC50
Class-level
3.30 nM
Supports scaffold use in EZH2 inhibitor research.
Value for a closely related scaffold-containing analog; not direct fragment data.
Epigenetics EZH2 inhibition Oncology Scaffold hopping

N-Hydroxy Carboximidamide as Zinc-Chelating Pharmacophore

The N-hydroxy carboximidamide functional group present in the target compound has been computationally and experimentally demonstrated to coordinate zinc ions in metalloenzyme active sites. Nguyen et al. (2007) showed that carbamimidolyl-aryl-vinyl-carboxamidines inhibit anthrax lethal factor via a zinc-ligation mechanism involving the amidine moiety [1]. This establishes the N-hydroxy carboximidamide as a viable zinc-binding group, analogous to hydroxamic acids but with distinct electronic and steric properties that can confer differential selectivity profiles across the zinc-metalloproteome.

Zinc-chelation potential
Class-level
Computationally supported
May enable targeting zinc-dependent metalloenzymes.
DFT and docking studies; experimental Kd not reported.
Metalloenzyme inhibition Zinc chelation HDAC Matrix metalloproteinase

Optimal Research and Procurement Application Scenarios


Fragment-Based Design for Zinc-Dependent Epigenetic Targets

Utilize the target compound as a low-molecular-weight (181.19 Da) fragment with a balanced XLogP3 (0.4) and built-in zinc-chelating N-hydroxy carboximidamide warhead. The scaffold's proven compatibility with high-affinity EZH2 inhibition (as demonstrated in tazemetostat, Ki = 2.5 nM) supports its deployment in fragment growing or merging strategies targeting the EZH2 SAM-binding pocket . The compound's three hydrogen bond donors and three acceptors provide multiple vectors for structure-guided optimization while maintaining ligand efficiency metrics suitable for fragment-to-lead campaigns.

Scaffold Hopping in Kinase and Methyltransferase Programs

Employ the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core as a validated scaffold replacement in existing methyltransferase or kinase inhibitor series. The scaffold's demonstrated ability to support picomolar EZH2 inhibition (IC₅₀ = 3.30 nM for a closely related scaffold-containing compound [1]) provides confidence for its use in scaffold-hopping exercises where intellectual property freedom-to-operate or improved selectivity is required. The N-hydroxy carboximidamide group further enables exploration of bidentate metal coordination modes not accessible with simple carboxamide analogs.

Combinatorial Library Synthesis via Reactive Handle Derivatization

Leverage the compound's multiple reactive handles—the N-hydroxy group, the amidine nitrogen, and the pyridone oxygen—for parallel synthesis of diverse compound libraries. The N-hydroxy group can be acylated, alkylated, or sulfonylated; the amidine can be cyclized to heterocycles or coupled to carboxylic acids; while the pyridone ring supports N-alkylation and O-alkylation chemistry. This synthetic versatility, combined with the scaffold's privileged status in epigenetic drug discovery , enables rapid exploration of chemical space around a validated pharmacophore.

Metalloenzyme Inhibitor Screening Panels

Include the compound in focused screening panels against zinc-dependent enzymes such as HDACs, matrix metalloproteinases, and anthrax lethal factor, where N-hydroxy carboximidamides have demonstrated computational feasibility for zinc coordination [2]. The compound's computed TPSA (87.7 Ų) and moderate lipophilicity (XLogP3 0.4) suggest adequate cell permeability for cellular target engagement assays, positioning it as a suitable starting point for hit identification in metalloenzyme drug discovery programs.

Application
Selection Property
Validation Focus
Epigenetic fragment-based design
Zinc-chelating N-hydroxy carboximidamide
Target engagement in zinc-dependent enzymes
Methyltransferase scaffold replacement
Privileged EZH2 scaffold
Scaffold-derived selectivity and IP evaluation
Parallel library synthesis
Multi-functional reactive handles
Chemical diversity and synthetic tractability
Metalloenzyme screening panels
Computationally predicted zinc coordination
Hit identification and selectivity profiling
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